[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid
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Overview
Description
2-[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid is a chemical compound that features both pyrazole and triazole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid typically involves the formation of the pyrazole and triazole rings followed by their coupling. One common method is the cycloaddition reaction between an alkyne and an azide to form the triazole ring, known as the Huisgen cycloaddition. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The final step involves coupling the pyrazole and triazole rings through a suitable linker, such as acetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using catalysts to increase reaction efficiency and yield, as well as employing continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid involves its interaction with molecular targets through hydrogen bonding, cation-π interactions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- 3-chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone hydrochloride
Uniqueness
2-[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid is unique due to its combination of pyrazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C8H9N5O2 |
---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
2-[4-(1-methylpyrazol-4-yl)triazol-1-yl]acetic acid |
InChI |
InChI=1S/C8H9N5O2/c1-12-3-6(2-9-12)7-4-13(11-10-7)5-8(14)15/h2-4H,5H2,1H3,(H,14,15) |
InChI Key |
YOMSXEUXBHIMBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CN(N=N2)CC(=O)O |
Origin of Product |
United States |
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